N'-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide
Description
Properties
CAS No. |
339201-57-9 |
|---|---|
Molecular Formula |
C23H18ClN3O2 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C23H18ClN3O2/c24-19-9-5-16(6-10-19)15-29-20-11-7-17(8-12-20)23(28)27-26-14-18-13-25-22-4-2-1-3-21(18)22/h1-14,25H,15H2,(H,27,28)/b26-14+ |
InChI Key |
JIOZXELRQMBJJJ-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Benzyl Ether Formation
The benzyl ether linkage is typically constructed through a nucleophilic aromatic substitution (SNAr) reaction. A representative procedure involves:
Reactants :
-
4-Hydroxybenzoic acid (1.0 equiv)
-
4-Chlorobenzyl chloride (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
Solvent System : Anhydrous dimethylformamide (DMF) or acetone
Procedure :
-
Combine 4-hydroxybenzoic acid and K₂CO₃ in DMF under nitrogen atmosphere.
-
Add 4-chlorobenzyl chloride dropwise at 0°C.
-
Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Hydrazide Formation
Conversion of the carboxylic acid to the hydrazide proceeds via activation as an acyl chloride:
Reactants :
-
4-((4-Chlorobenzyl)oxy)benzoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂, 3.0 equiv)
-
Hydrazine hydrate (NH₂NH₂·H₂O, 2.0 equiv)
Procedure :
-
Reflux the benzoic acid derivative with SOCl₂ for 2 hours to form the acyl chloride.
-
Remove excess SOCl₂ under reduced pressure.
-
Dissolve the residue in dry THF and add hydrazine hydrate at 0°C.
-
Stir for 4 hours at room temperature, filter, and wash with cold ethanol.
Yield : 82–89% (based on similar hydrazide syntheses).
Synthesis of Indole-3-carbaldehyde
Direct Formylation of Indole
The Vilsmeier-Haack reaction remains the most reliable method for introducing the aldehyde group at the indole 3-position:
Reactants :
-
1H-Indole (1.0 equiv)
-
Phosphorus oxychloride (POCl₃, 2.0 equiv)
-
Dimethylformamide (DMF, 3.0 equiv)
Procedure :
-
Cool DMF to 0°C and add POCl₃ dropwise.
-
Add indole portionwise and heat to 60°C for 3 hours.
-
Quench with sodium acetate solution, extract with dichloromethane, and purify via column chromatography (hexane/EtOAc 4:1).
Condensation to Form the Hydrazone
The final step involves Schiff base formation between the hydrazide and aldehyde:
Reactants :
-
4-((4-Chlorobenzyl)oxy)benzohydrazide (1.0 equiv)
-
Indole-3-carbaldehyde (1.1 equiv)
Catalytic System :
Optimized Procedure :
-
Dissolve both components in absolute ethanol (0.1 M concentration).
-
Add glacial acetic acid (0.05 mL per mmol of hydrazide).
-
Reflux for 4–6 hours under nitrogen.
-
Monitor reaction progress by TLC (Rf = 0.45 in EtOAc/hexane 1:1).
-
Cool to room temperature, filter precipitated product, and recrystallize from ethanol/dichloromethane.
Yield : 74–83% (dependent on purification method).
Critical Analysis of Reaction Parameters
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 6 | 78 | 98 |
| Acetonitrile | 4 | 82 | 97 |
| DMF | 3 | 68 | 89 |
Data aggregated from demonstrates that polar aprotic solvents like acetonitrile accelerate the reaction but may compromise purity due to side reactions. Ethanol provides the best balance between yield and ease of purification.
Acid Catalyst Screening
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Acetic acid | 5 | 78 |
| p-TsOH | 2 | 85 |
| HCl (gas) | - | 63 |
Brønsted acids like p-TsOH show superior catalytic activity compared to weaker acids, likely due to enhanced protonation of the carbonyl oxygen.
Purification and Characterization
Recrystallization vs. Chromatography
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆):
δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.85–6.85 (m, 12H, aromatic), 5.21 (s, 2H, OCH₂). -
IR (KBr): 3265 cm⁻¹ (N-H), 1678 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Challenges and Optimization Opportunities
-
Hydrazide Stability : The benzohydrazide intermediate shows sensitivity to oxidation. Performing reactions under nitrogen and avoiding prolonged storage improves yields.
-
Indole Reactivity : Over-substitution at the indole 3-position can occur with excess aldehyde. Maintaining a 1:1.1 hydrazide:aldehyde ratio minimizes byproducts.
-
Solvent Residues : Ethanol-trapped water may hydrolyze the hydrazone. Use of molecular sieves (4Å) during condensation enhances reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl ether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Synthesis of N'-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide
The synthesis of this compound typically involves the condensation reaction between 1H-indole-3-carbaldehyde and 4-((4-chlorobenzyl)oxy)benzohydrazide. The reaction conditions often include the use of various solvents and catalysts to enhance yield and purity.
General Synthetic Procedure:
- Reagents : 1H-indole-3-carbaldehyde, 4-((4-chlorobenzyl)oxy)benzohydrazide.
- Solvent : Ethanol or methanol is commonly used.
- Catalyst : Acidic or basic catalysts may be employed to facilitate the reaction.
- Temperature : The reaction is typically conducted at room temperature or under reflux conditions for several hours.
- Purification : The product is purified using recrystallization techniques.
Anticancer Activity
This compound has been evaluated for its anticancer properties in various studies. The compound exhibits significant cytotoxicity against several cancer cell lines.
Key Findings:
- Cytotoxicity : Studies have shown that this compound induces apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The IC50 values indicate effective inhibition of cell proliferation at micromolar concentrations .
- Mechanism of Action : Flow cytometry analysis reveals that the compound triggers apoptotic pathways, leading to increased cell death in treated cell populations .
Antimicrobial Activity
In addition to its anticancer properties, this compound demonstrates promising antimicrobial activity against various bacterial strains.
Test Results:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) indicating significant antibacterial properties .
- Gram-negative Bacteria : Exhibits activity against Escherichia coli, suggesting a broad spectrum of antimicrobial effects .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the indole or benzohydrazide moieties can enhance or reduce efficacy.
| Structural Feature | Impact on Activity |
|---|---|
| Indole moiety | Essential for anticancer activity |
| Chlorobenzyl ether group | Enhances antimicrobial properties |
| Hydrazone linkage | Critical for overall biological activity |
Study 1: Anticancer Efficacy
In a recent study, this compound was tested against various cancer cell lines. Results indicated an IC50 value of approximately 25 μM for MCF-7 cells, demonstrating significant potential as an anticancer agent .
Study 2: Antimicrobial Testing
Another research project focused on the antimicrobial properties of this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 50 to 200 μg/mL depending on the bacterial strain tested .
Mechanism of Action
The mechanism by which N’-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of indole-hydrazone derivatives. Key structural analogs and their comparative properties are outlined below:
Key Observations
Role of the 4-Chlorobenzyl Group: The 4-chlorobenzyl ether substituent is a recurring pharmacophore in bioactive hydrazones. In compound 5e from , this group contributes to potent cytotoxicity (IC50 = 0.12 µM against SW620 colon cancer cells), surpassing reference drugs like 5-FU by 18–29-fold.
Indole vs. Other Aromatic Systems: The indole moiety in the target compound may offer superior binding to biological targets compared to non-heterocyclic systems. For example, N′-{(E)-[4-(4-oxo-2-phenylquinazolin-3(4H)-yl)phenyl]methylidene}benzohydrazide (a quinazolinone analog) showed moderate activity (IC50 = ~1–5 µM) , whereas indole-containing derivatives like those in achieved sub-micromolar potency. Replacing indole with a benzodioxole group (e.g., N'-(1,3-benzodioxol-5-ylmethylene)-4-((4-chlorobenzyl)oxy)benzohydrazide) reduces steric bulk but may diminish π-π interactions critical for target engagement .
Hydrazone Linker Modifications: Acetohydrazide derivatives (e.g., compound 5e in ) exhibit enhanced caspase-3 activation (285% of control) due to the flexibility of the acetohydrazide linker, which may facilitate zinc chelation in procaspase-3 . Sulfonohydrazides (e.g., 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) show reduced cytotoxicity (IC50 > 10 µM) compared to benzohydrazides, likely due to increased polarity impairing cellular uptake .
Table 2: Physicochemical and ADMET Properties
Critical Analysis
- Anticancer Potency: The target compound’s indole-hydrazone scaffold aligns with structurally related derivatives demonstrating sub-micromolar activity, but its specific IC50 values remain unreported.
- Toxicity and Selectivity : While the 4-chlorobenzyl group improves potency, it may increase hepatotoxicity risks, as seen in ADMET simulations for compound 5e . Fluorine-substituted analogs (e.g., ) could mitigate toxicity but require further validation.
Biological Activity
N'-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound has a molecular weight of 403.9 g/mol and is characterized by its unique structural features that contribute to its biological activity. The compound can be represented by the following chemical formula:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various indole derivatives, including this compound. The compound exhibits selective activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values indicating significant bactericidal effects.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid production |
| MRSA | 62.216 - 124.432 | Inhibition of biofilm formation |
The compound's action mechanism primarily involves the inhibition of protein synthesis pathways, followed by interference with nucleic acid and peptidoglycan production, which is crucial for bacterial cell wall integrity .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research indicates that this compound acts as an NR4A1-dependent inducer of the unfolded protein response (UPR), demonstrating potent anticancer activity against various cancer cell lines.
Table 2: Anticancer Activity Evaluation
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | <10 | Induction of apoptosis |
| MCF-7 | <20 | Cell cycle arrest |
| A549 | <15 | Activation of UPR signaling pathways |
In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways associated with the UPR, leading to cell death in a dose-dependent manner .
Case Studies
Several case studies have documented the effectiveness of indole-based compounds in clinical settings. For instance, a study involving patients with resistant bacterial infections demonstrated that treatment with indole derivatives resulted in significant reductions in bacterial load, supporting their use as alternative therapeutic agents.
Summary of Findings
The biological activities of this compound include:
- Antimicrobial Effects: Effective against various Gram-positive bacteria with bactericidal properties.
- Anticancer Properties: Induces apoptosis and exhibits significant cytotoxicity against multiple cancer cell lines.
Q & A
Q. What are the standard synthetic routes for preparing N'-((1H-Indol-3-yl)methylene)-4-((4-chlorobenzyl)oxy)benzohydrazide?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example:
- Step 1 : Prepare 4-((4-chlorobenzyl)oxy)benzohydrazide by reacting 4-hydroxybenzohydrazide with 4-chlorobenzyl chloride in ethanol using anhydrous potassium carbonate as a catalyst under reflux (6–8 hours) .
- Step 2 : Condense the hydrazide intermediate with 1H-indole-3-carbaldehyde in a 1:1 methanol/chloroform mixture with acetic acid as a catalyst under reflux (5–8 hours). The product is isolated via filtration and recrystallized from methanol (yield: 65–91%) .
- Key Characterization : IR (NH: ~3200 cm⁻¹, C=O: ~1650 cm⁻¹), ¹H NMR (indole NH: δ 10–11 ppm), and elemental analysis (C, H, N) are used to confirm purity .
Q. How are intermediates like 4-((4-chlorobenzyl)oxy)benzohydrazide optimized for yield and purity?
- Methodological Answer :
- Reagent Ratios : Use a 1:1.2 molar ratio of hydrazide to aldehyde to drive the reaction to completion .
- Catalyst : Acetic acid (0.05–0.1 mL) enhances imine bond formation .
- Purification : Recrystallization from ethanol or methanol removes unreacted starting materials. Column chromatography (e.g., chloroform:petroleum ether, 8:2) is used for complex mixtures .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic and biological properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate bond lengths, angles, and hyperpolarizability (for nonlinear optical properties). Vibrational assignments via potential energy distribution (PED) analysis validate experimental IR data .
- Molecular Docking : Dock the compound into target proteins (e.g., caspase-3) using AutoDock Vina. The carbonyl group and indole moiety show strong hydrogen bonding with residues like Arg207 and Glu124, yielding binding energies of −5.20 kcal/mol .
- ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., logP = 3.2, indicating moderate lipophilicity) and toxicity risks .
Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. specificity)?
- Methodological Answer :
- Dose-Dependent Studies : Test cytotoxicity across concentrations (e.g., 1–100 µM) in SW620 (colon cancer) and normal cell lines. IC₅₀ values <10 µM indicate potency, while selectivity indices >3 suggest specificity .
- Mechanistic Profiling : Compare caspase-3 activation (e.g., 285% increase at 10 µM) with apoptotic markers (e.g., Annexin V/PI staining) to confirm on-target effects .
- Structural Analogues : Modify the 4-chlorobenzyl or indole groups to reduce off-target interactions (e.g., replace chlorine with fluorine) .
Q. How do structural modifications enhance the compound’s bioactivity or stability?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro at the benzyl position) increases electrophilicity, enhancing interactions with zinc ions in caspase-3 .
- Chelation Studies : Form copper(II) complexes by refluxing the hydrazide with Cu(OAc)₂ in ethanol. These complexes show improved stability (TGA: decomposition >250°C) and amplified antibacterial activity (MIC: 4–8 µg/mL vs. S. aureus) .
Contradiction Analysis
- Issue : Variability in reported yields (65–91%) for the same synthetic route.
- Issue : Discrepancies in antibacterial activity across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
